Cas no 2228120-14-5 (2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid)

2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid
- 2228120-14-5
- 2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid
- EN300-1735964
-
- インチ: 1S/C11H13NO5/c12-9(10(16)17)11(1-2-11)8-6(14)3-5(13)4-7(8)15/h3-4,9,13-15H,1-2,12H2,(H,16,17)
- InChIKey: DJEBMUZJBDWTRL-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=C(C=1C1(C(C(=O)O)N)CC1)O)O
計算された属性
- せいみつぶんしりょう: 239.07937252g/mol
- どういたいしつりょう: 239.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 124Ų
2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735964-0.5g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 0.5g |
$1453.0 | 2023-09-20 | ||
Enamine | EN300-1735964-1.0g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1735964-0.25g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 0.25g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1735964-0.1g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 0.1g |
$1332.0 | 2023-09-20 | ||
Enamine | EN300-1735964-10g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 10g |
$6512.0 | 2023-09-20 | ||
Enamine | EN300-1735964-5.0g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 5g |
$4391.0 | 2023-06-04 | ||
Enamine | EN300-1735964-2.5g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 2.5g |
$2969.0 | 2023-09-20 | ||
Enamine | EN300-1735964-10.0g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1735964-5g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 5g |
$4391.0 | 2023-09-20 | ||
Enamine | EN300-1735964-0.05g |
2-amino-2-[1-(2,4,6-trihydroxyphenyl)cyclopropyl]acetic acid |
2228120-14-5 | 0.05g |
$1272.0 | 2023-09-20 |
2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acidに関する追加情報
Introduction to 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid (CAS No. 2228120-14-5)
2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228120-14-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid backbone, which is known for its unique structural and functional properties. The presence of an amino group and a trihydroxyphenyl substituent further enhances its potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid incorporates several key functional groups that contribute to its reactivity and biological interactions. The cyclopropyl ring introduces rigidity to the molecule, which can influence its binding affinity to biological targets. Additionally, the amino group serves as a potential site for further chemical modifications, enabling the synthesis of derivatives with tailored properties. The trihydroxyphenyl moiety, derived from resorcinol, is known for its antioxidant and anti-inflammatory properties, suggesting that this compound may exhibit similar effects in biological systems.
In recent years, there has been growing interest in compounds that combine structural features reminiscent of natural products with novel scaffolds designed to improve pharmacological profiles. The cyclopropylacetic acid core is particularly noteworthy due to its presence in several bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The incorporation of a trihydroxyphenyl group into this framework suggests that 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid may possess unique interactions with biological targets, potentially leading to new therapeutic applications.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of an amino group and a trihydroxyphenyl substituent provides multiple opportunities for selective binding to biological receptors or enzymes. This dual functionality has been exploited in the design of molecules targeting various disease pathways, including inflammation, pain management, and metabolic disorders. The cyclopropyl ring further contributes to the molecule's specificity by influencing its conformational preferences and electronic properties.
Recent studies have begun to explore the pharmacological potential of 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid and related derivatives. Initial computational studies have suggested that this compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key targets for NSAIDs and other anti-inflammatory drugs. By modulating their activity, 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid could potentially offer therapeutic benefits in conditions characterized by excessive inflammation.
Additionally, the antioxidant properties associated with the trihydroxyphenyl group raise the possibility that this compound may also protect against oxidative stress-induced damage. Oxidative stress is implicated in various pathological processes, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. Therefore, 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid could serve as a valuable starting point for developing novel therapeutics aimed at mitigating oxidative damage.
The synthesis of 2-amino-2-1-(2,4,6-trihydroxyphenyl)cyclopropylacetic acid presents both challenges and opportunities for medicinal chemists. The cyclopropyl ring requires careful handling during synthesis due to its strain and reactivity. However, modern synthetic methodologies have made it possible to construct such rings with high precision and yield. The introduction of the amino group and the trihydroxyphenyl substituent further requires sophisticated synthetic strategies to ensure regioselectivity and functional group compatibility.
In conclusion, 2228120-14-5 represents a promising candidate for further investigation in drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover the pharmacological properties of this compound and its derivatives, 2228120-14-5 is likely to play an important role in addressing various human health challenges.
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